3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Overview
Description
3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-c]pyridine, featuring a bromine atom at the 3-position and a cyano group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine followed by the introduction of the cyano group. One common method is the reaction of 1H-pyrrolo[2,3-c]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom. Subsequently, the cyano group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The cyano group can be reduced to form an amine or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be used for reduction reactions.
Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromates or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1H-pyrrolo[2,3-c]pyridine-7-carbonitrile: Lacks the bromine atom.
3-bromo-1H-pyrrolo[2,3-b]pyridine-7-carbonitrile: Similar structure but different position of the bromine atom.
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: Similar structure but different positions of the bromine and cyano groups.
Uniqueness: 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. Its bromine atom and cyano group provide distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDHDYEPIIDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235844 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-54-7 | |
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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